molecular formula C20H16N4O2 B2954863 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 895013-38-4

1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2954863
CAS No.: 895013-38-4
M. Wt: 344.374
InChI Key: UYRQTQPMJYLKPL-UHFFFAOYSA-N
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Description

The compound “1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” is a pyrimidine derivative . Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods and catalysts . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is complex and depends on the location of the nitrogen atom in the pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives involve various processes. For instance, the keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole ring moiety can chelate the Mg 2+ ion .

Scientific Research Applications

Anti-inflammatory and Antimicrobial Agents

  • Anti-inflammatory Activity : A study synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , and evaluated them for anti-inflammatory activity. One compound exhibited significant anti-inflammatory effects comparable to the standard drug Indomethacin (Aggarwal et al., 2014).
  • Non-Ulcerogenic Anti-inflammatory Drugs : Research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which share a similar structure, revealed their potential as nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
  • Antimicrobial Activity : Another study investigated the antimicrobial potential of pyrazolo[1,5-a]pyrimidines, indicating promising activity against Gram-positive bacteria and pathogenic fungi (El‐Wahab et al., 2015).

Pharmacological Evaluation

  • Evaluation as COX-2 Inhibitors : Pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as COX-2-selective inhibitors, demonstrating potent and selective inhibition (Almansa et al., 2001).
  • Phosphodiesterase 1 Inhibitors : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, with a similar core structure, were synthesized for inhibiting phosphodiesterase 1 (PDE1), showing potential for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Cancer Research

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential in cancer treatment (Rahmouni et al., 2016).
  • Antiproliferative Activity : Research on thiazole/benzothiazole fused pyranopyrimidine derivatives, which are structurally related, demonstrated selective cytotoxicity to cancer cells compared to normal cells (Nagaraju et al., 2020).

Other Applications

  • Synthesis of Herbicides : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives indicated their potential as herbicides, showing good inhibition activities against certain plant species (Luo et al., 2017).
  • Antibacterial Evaluation : Research on 4-amino-pyrazolo[3,4-d]pyrimidines revealed their efficacy as antibacterial agents, with several derivatives showing significant activity against pathogenic bacteria (Beyzaei et al., 2017).

Future Directions

The future directions in the research of pyrimidine derivatives involve the design and synthesis of new compounds with higher selectivity as anticancer agents . There is also a focus on developing novel CDK2 targeting compounds .

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-14-7-5-6-10-17(14)24-19-16(11-22-24)20(26)23(13-21-19)12-18(25)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRQTQPMJYLKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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